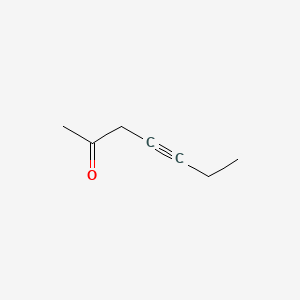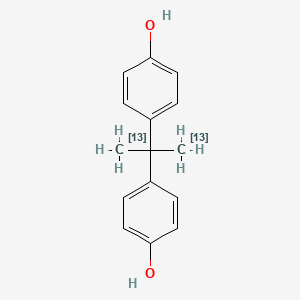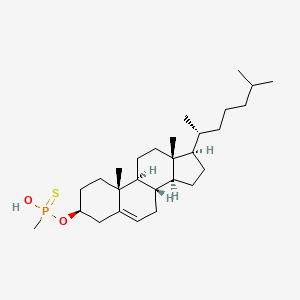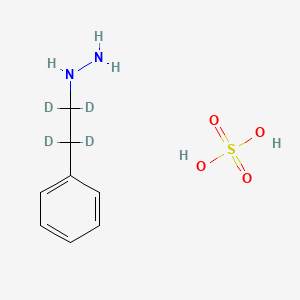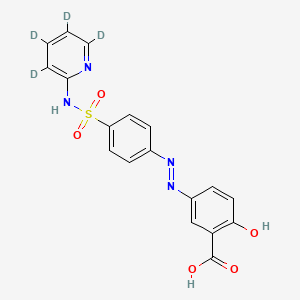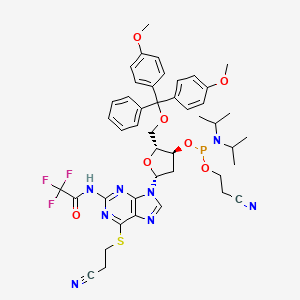
6-Thio-DG cep
描述
6-Thio-2’-deoxyguanosine, commonly referred to as 6-Thio-DG cep, is a modified nucleotide that targets telomeres. Telomeres, along with the enzyme telomerase, play a crucial role in the survival and proliferation of cancer cells. 6-Thio-2’-deoxyguanosine is currently under clinical development for its potential use in treating various cancers, including non-small cell lung cancer .
作用机制
Target of Action
The primary target of 6-Thio-DG Cep, also known as THIO, is the telomere . Telomeres, along with the enzyme telomerase, play a fundamental role in the survival of cancer cells and their resistance to current therapies . The majority of high-risk neuroblastomas harbor telomerase activity .
Mode of Action
THIO induces telomerase-dependent telomeric DNA modification , leading to DNA damage responses . This results in the accumulation of THIO-damaged telomeric fragments in cytosolic micronuclei, which activates both innate (cGAS/STING) and adaptive (T-cell) immune responses .
Biochemical Pathways
The biochemical pathways affected by THIO involve the telomerase-mediated induction of telomeric DNA damage . This leads to the activation of both innate and adaptive immune responses . The compound’s action on these pathways results in selective cancer cell death .
Pharmacokinetics
It is known that thio is a small molecule and is currently in clinical development
Result of Action
The result of THIO’s action is the selective death of cancer cells . This is achieved through the induction of telomeric DNA damage responses, which lead to apoptosis in cancer cells . In vivo, THIO has been shown to significantly decrease tumor proliferation in glioblastoma xenografts and a patient-derived xenograft model of glioblastoma .
Action Environment
The action environment of THIO can influence its efficacy and stability. It is known that THIO has demonstrated efficacy in various in vitro and in vivo models of gliomas
生化分析
Biochemical Properties
6-Thio-DG CEP interacts with telomerase, a ribonucleoprotein enzyme that adds GGTTAG repeats to chromosome ends . This interaction leads to the incorporation of this compound into telomeres, disrupting their function . The nature of this interaction is inhibitory, impairing the growth of telomerase-positive cell lines .
Cellular Effects
This compound has been found to have significant effects on various types of cells. In telomerase-positive neuroblastoma cell lines, it impairs growth . It also induces telomere-associated DNA damage in telomerase-positive tumor cells . Furthermore, it reduces tumor burden in a T cell-dependent manner in syngeneic tumor models .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into telomeres by telomerase, leading to telomere dysfunction . This results in DNA damage responses and selective cancer cell death . It also disrupts translocation and inhibits further repeat addition .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to increase radiosensitivity in non-small cell lung cancer (NSCLC) by inhibiting ATM and inducing telomere dysfunction . It also significantly reduces the clonogenic potential induced by γ-ray irradiation and aggravates genomic DNA and telomeric DNA damage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, treatment of mouse xenografts with combinations of this compound and etoposide significantly attenuates tumor growth and improves mouse survival over etoposide alone .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to telomere maintenance. As a nucleoside analogue, it is incorporated into telomeres by telomerase, disrupting their function and leading to DNA damage responses .
Subcellular Localization
The subcellular localization of this compound is primarily at the telomeres, where it is incorporated by telomerase . This localization to the telomeres is crucial for its role in inducing telomere dysfunction and DNA damage responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thio-2’-deoxyguanosine involves the incorporation of a sulfur atom into the guanine base of deoxyguanosine. This process typically requires the use of specific reagents and catalysts to facilitate the substitution reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful incorporation of the sulfur atom .
Industrial Production Methods
Industrial production of 6-Thio-2’-deoxyguanosine involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The process may also involve the use of advanced purification techniques to isolate the desired compound from by-products and impurities .
化学反应分析
Types of Reactions
6-Thio-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives. These products can have different biological activities and properties compared to the parent compound .
科学研究应用
6-Thio-2’-deoxyguanosine has several scientific research applications, including:
Chemistry: Used as a tool to study telomere biology and the role of telomerase in cellular processes.
Biology: Investigated for its effects on cellular aging and the mechanisms of telomere maintenance.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with high telomerase activity.
相似化合物的比较
Similar Compounds
Imetelstat: Another telomerase inhibitor that targets telomeres but has a different mechanism of action.
Etoposide: A chemotherapeutic agent that can be used in combination with 6-Thio-2’-deoxyguanosine for enhanced anti-tumor effects.
Doxorubicin: Another chemotherapeutic agent that shows synergistic effects when used with 6-Thio-2’-deoxyguanosine.
Uniqueness
6-Thio-2’-deoxyguanosine is unique in its ability to directly target telomeres and induce telomere dysfunction, leading to selective cancer cell death. Its mechanism of action involves both telomerase-dependent and immune-mediated pathways, making it a promising candidate for cancer therapy .
属性
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRFZLDCSJOHHT-UMFTULFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H50F3N8O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



